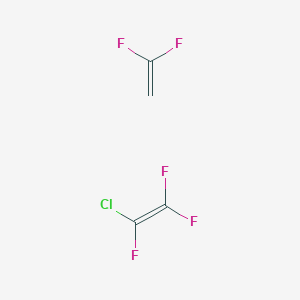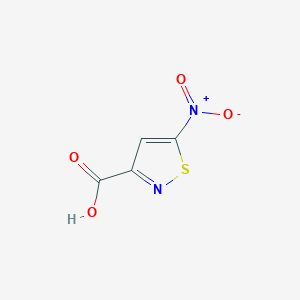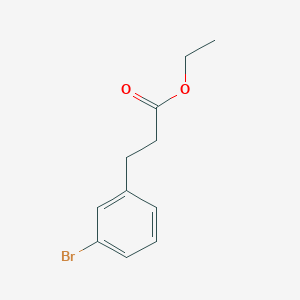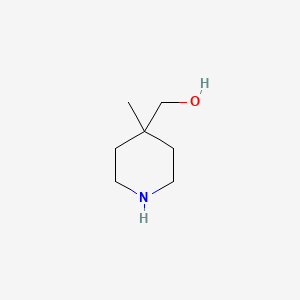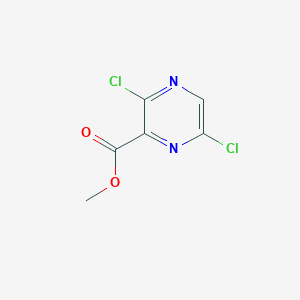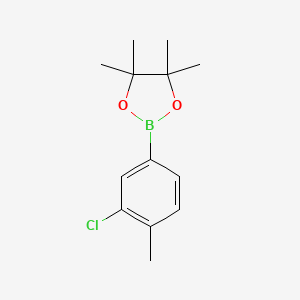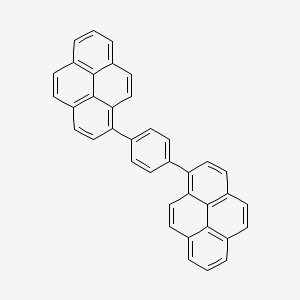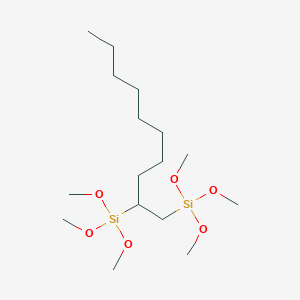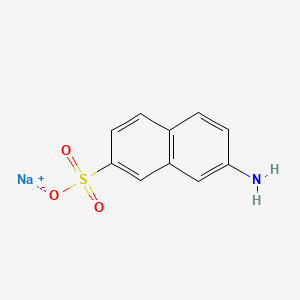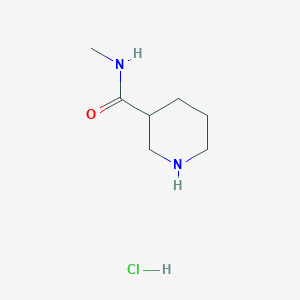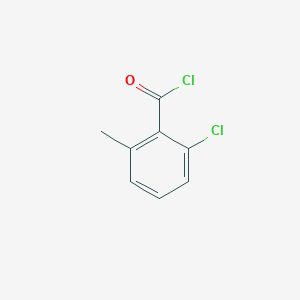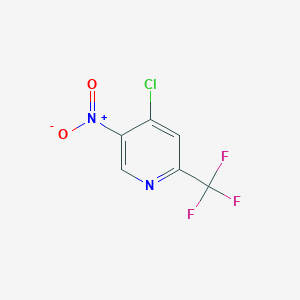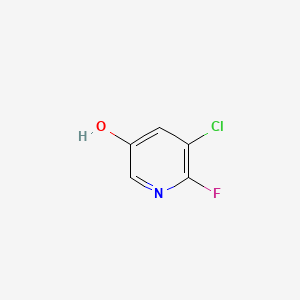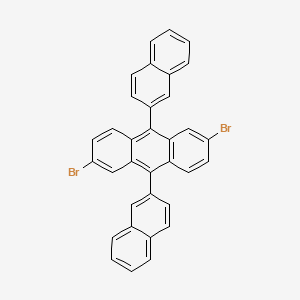
2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene
Overview
Description
2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene is an organic compound that belongs to the anthracene family. It is characterized by the presence of two bromine atoms at the 2 and 6 positions and two naphthyl groups at the 9 and 10 positions of the anthracene core. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene typically involves the bromination of 9,10-di(naphthalen-2-yl)anthracene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of derivatives with various functional groups replacing the bromine atoms.
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of 9,10-di(naphthalen-2-yl)anthracene.
Scientific Research Applications
2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene has several scientific research applications:
Organic Light-Emitting Diodes (OLEDs): Used as a blue fluorescent emitter in OLEDs due to its excellent photophysical properties.
Fluorescent Probes: Employed in the development of fluorescent probes for biological imaging and sensing applications.
Organic Photovoltaics: Utilized in the fabrication of organic photovoltaic cells for solar energy conversion.
Material Science: Investigated for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene in its applications is primarily based on its photophysical properties. The compound absorbs light and undergoes electronic transitions, leading to fluorescence emission. In OLEDs, the compound acts as an emitter, where it is excited by an electric current and emits light upon returning to the ground state. The molecular targets and pathways involved include the interaction of the compound with the electron and hole transporting layers in the OLED device .
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: A well-known blue fluorescent emitter used in OLEDs and other photophysical applications.
9,10-Dimethylanthracene: Another anthracene derivative with similar photophysical properties.
2-tert-Butyl-9,10-di(naphthalen-2-yl)anthracene: Used as a blue emitter in organic light-emitting devices.
Uniqueness
2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene is unique due to the presence of bromine atoms, which can be further functionalized to create a wide range of derivatives. This versatility makes it a valuable compound for developing new materials with tailored properties. Additionally, its high purity and stability make it suitable for various high-performance applications .
Properties
IUPAC Name |
2,6-dibromo-9,10-dinaphthalen-2-ylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H20Br2/c35-27-14-16-30-31(19-27)33(25-11-9-21-5-1-3-7-23(21)17-25)29-15-13-28(36)20-32(29)34(30)26-12-10-22-6-2-4-8-24(22)18-26/h1-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQURYVBAXSWGDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C4C=C(C=CC4=C(C5=C3C=CC(=C5)Br)C6=CC7=CC=CC=C7C=C6)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H20Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626231 | |
| Record name | 2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
561064-15-1 | |
| Record name | 2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


